![molecular formula C20H16Cl2N2O3S B3445428 N~1~-(2-chlorophenyl)-N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3445428.png)
N~1~-(2-chlorophenyl)-N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide
Overview
Description
N~1~-(2-chlorophenyl)-N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as CGP 49823, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of glycine receptor antagonists and has been shown to exhibit potent activity in various in vitro and in vivo models.
Mechanism of Action
CGP 49823 acts as a glycine receptor antagonist and inhibits the binding of glycine to its receptor. This leads to a decrease in the inhibitory neurotransmission mediated by glycine in the central nervous system. In addition, CGP 49823 has also been shown to inhibit the activity of certain enzymes, such as protein tyrosine phosphatase 1B, which is involved in the regulation of insulin signaling.
Biochemical and Physiological Effects:
CGP 49823 has been shown to exhibit various biochemical and physiological effects in various animal models. It has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its anxiolytic and antidepressant effects. It has also been shown to decrease the activity of certain enzymes, such as protein tyrosine phosphatase 1B, which may contribute to its antidiabetic effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of CGP 49823 is its potent activity against various types of cancer. This makes it a promising candidate for the development of new anticancer drugs. However, one of the main limitations of CGP 49823 is its poor solubility in water, which limits its use in certain experimental settings.
Future Directions
There are several future directions for the research on CGP 49823. One of the main areas of research is the development of new formulations of CGP 49823 that have improved solubility and bioavailability. In addition, there is also a need for further studies on the mechanism of action of CGP 49823 and its potential therapeutic applications in various fields of medicine. Finally, there is a need for further studies on the safety and toxicity of CGP 49823 in animal models and humans.
Scientific Research Applications
CGP 49823 has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit potent activity against various types of cancer, including breast, lung, and prostate cancer. In addition, it has also been shown to exhibit anticonvulsant, analgesic, and anxiolytic effects in various animal models.
properties
IUPAC Name |
2-[N-(benzenesulfonyl)-3-chloroanilino]-N-(2-chlorophenyl)acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N2O3S/c21-15-7-6-8-16(13-15)24(28(26,27)17-9-2-1-3-10-17)14-20(25)23-19-12-5-4-11-18(19)22/h1-13H,14H2,(H,23,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQOPTYPEGYWIFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC=C2Cl)C3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.